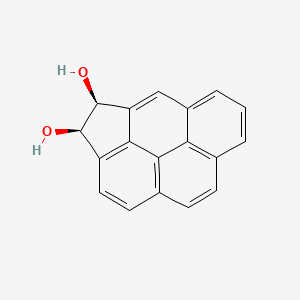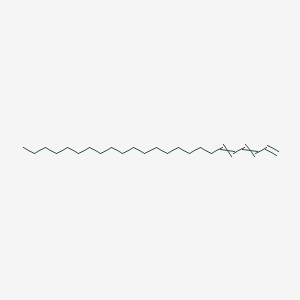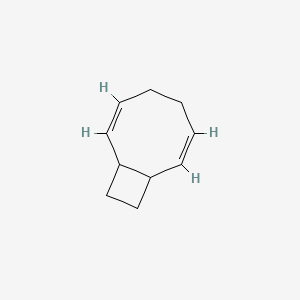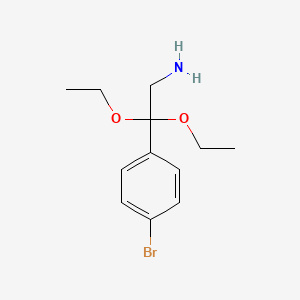
2-(4-Bromophenyl)-2,2-diethoxyethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2,2-diethoxyethylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diethoxyethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the bromination of phenylacetic acid using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . The resulting bromophenyl compound is then reacted with diethoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-2,2-diethoxyethylamine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2,2-diethoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2,2-diethoxyethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2,2-diethoxyethylamine involves its interaction with specific molecular targets. The bromine atom and the diethoxyethylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its functional groups.
2-(4-Bromophenyl)ethanol: Similar structure but with an alcohol group instead of the diethoxyethylamine group.
4-Bromophenylthiazole: Contains a thiazole ring, offering different biological activities.
Uniqueness
2-(4-Bromophenyl)-2,2-diethoxyethylamine is unique due to its specific combination of the bromophenyl and diethoxyethylamine groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
74209-47-5 |
|---|---|
Formule moléculaire |
C12H18BrNO2 |
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2,2-diethoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-15-12(9-14,16-4-2)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Clé InChI |
ZJDXGTRDRVMHGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN)(C1=CC=C(C=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


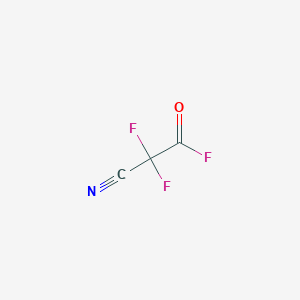
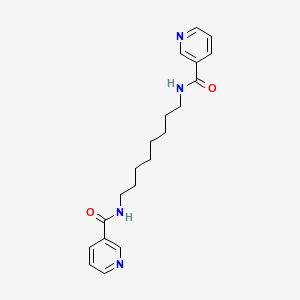
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
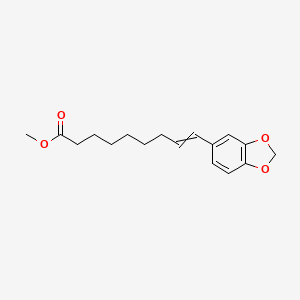


![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
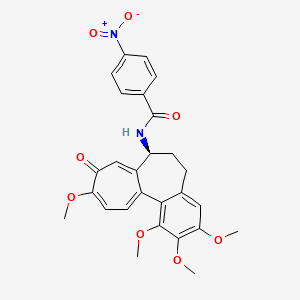

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
